molecular formula C25H30N4O2 B11224525 N-(1-phenylethyl)-1-(3-propoxyquinoxalin-2-yl)piperidine-4-carboxamide

N-(1-phenylethyl)-1-(3-propoxyquinoxalin-2-yl)piperidine-4-carboxamide

Cat. No.: B11224525
M. Wt: 418.5 g/mol
InChI Key: GKXOUDUHPDHFPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(1-phenylethyl)-1-(3-propoxyquinoxalin-2-yl)piperidine-4-carboxamide” is a synthetic organic compound that belongs to the class of piperidine carboxamides This compound is characterized by its complex molecular structure, which includes a piperidine ring, a quinoxaline moiety, and a phenylethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(1-phenylethyl)-1-(3-propoxyquinoxalin-2-yl)piperidine-4-carboxamide” typically involves multiple steps, starting from readily available starting materials. A common synthetic route may include:

    Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Quinoxaline Moiety: This step may involve the condensation of a suitable diamine with a diketone.

    Attachment of the Phenylethyl Group: This can be done through alkylation reactions.

    Formation of the Carboxamide Group: This step typically involves the reaction of an amine with a carboxylic acid derivative.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. Techniques such as high-throughput screening and process optimization are commonly employed.

Chemical Reactions Analysis

Types of Reactions

“N-(1-phenylethyl)-1-(3-propoxyquinoxalin-2-yl)piperidine-4-carboxamide” can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while reduction may yield alkanes or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes.

    Medicine: As a potential therapeutic agent for various diseases.

    Industry: As an intermediate in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of “N-(1-phenylethyl)-1-(3-propoxyquinoxalin-2-yl)piperidine-4-carboxamide” involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and physiological responses.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-phenylethyl)-1-(3-methoxyquinoxalin-2-yl)piperidine-4-carboxamide
  • N-(1-phenylethyl)-1-(3-ethoxyquinoxalin-2-yl)piperidine-4-carboxamide

Uniqueness

“N-(1-phenylethyl)-1-(3-propoxyquinoxalin-2-yl)piperidine-4-carboxamide” is unique due to its specific combination of functional groups and molecular structure, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C25H30N4O2

Molecular Weight

418.5 g/mol

IUPAC Name

N-(1-phenylethyl)-1-(3-propoxyquinoxalin-2-yl)piperidine-4-carboxamide

InChI

InChI=1S/C25H30N4O2/c1-3-17-31-25-23(27-21-11-7-8-12-22(21)28-25)29-15-13-20(14-16-29)24(30)26-18(2)19-9-5-4-6-10-19/h4-12,18,20H,3,13-17H2,1-2H3,(H,26,30)

InChI Key

GKXOUDUHPDHFPN-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=NC2=CC=CC=C2N=C1N3CCC(CC3)C(=O)NC(C)C4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.